molecular formula C10H13ClF2N2O2S B2445025 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride CAS No. 1170652-14-8

1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride

Cat. No.: B2445025
CAS No.: 1170652-14-8
M. Wt: 298.73
InChI Key: ZWERRKCLGIVZHZ-UHFFFAOYSA-N
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Description

1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H12F2N2O2S·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperazine ring substituted with a 2,6-difluorobenzenesulfonyl group, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .

Properties

IUPAC Name

1-(2,6-difluorophenyl)sulfonylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O2S.ClH/c11-8-2-1-3-9(12)10(8)17(15,16)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWERRKCLGIVZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C=CC=C2F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride typically involves the reaction of piperazine with 2,6-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or other suitable methods .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, the compound can act as an agonist or antagonist, influencing the receptor’s signaling pathways .

Comparison with Similar Compounds

1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride can be compared with other similar compounds, such as:

    1-(2,4-Difluorobenzenesulfonyl)piperazine: Similar structure but with different fluorine substitution pattern, leading to variations in reactivity and biological activity.

    1-(2,6-Dichlorobenzenesulfonyl)piperazine: Chlorine atoms instead of fluorine, resulting in different chemical properties and applications.

    1-(2,6-Difluorobenzenesulfonyl)morpholine:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.

Biological Activity

1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride is a synthetic compound notable for its diverse applications in biological and medicinal chemistry. Its molecular formula is C10H12F2N2O2S·HCl, and it features a piperazine ring substituted with a 2,6-difluorobenzenesulfonyl group. This unique structure allows it to interact with various biological targets, making it a valuable compound in drug development and research.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, which modulates the enzyme's function. Additionally, it can act as an agonist or antagonist in receptor binding studies, influencing various signaling pathways.

Key Interactions

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could be useful in treating diseases where these enzymes play a critical role.
  • Receptor Modulation : It interacts with neurotransmitter receptors, suggesting potential applications in neurological disorders.

Anti-inflammatory Activity

Research indicates that derivatives of piperazine compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain piperazine derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 87% at concentrations around 10 μM . This highlights the potential of this compound in developing anti-inflammatory medications.

Antimicrobial Properties

Some studies also report antimicrobial activity associated with piperazine derivatives. For example, compounds similar to this compound have demonstrated potency against bacterial strains comparable to standard antibiotics like ciprofloxacin . The ability to inhibit microbial growth positions this compound as a candidate for further exploration in antimicrobial therapies.

Neuropharmacological Studies

The compound's structural analogs have been investigated for their effects on serotonin receptors. Notably, compounds that share structural similarities with this compound have been reported to exhibit multimodal effects on serotonin receptors (5-HT), which are crucial in treating mood disorders . These findings suggest that this compound could be beneficial in addressing psychiatric conditions.

Comparative Analysis

A comparative analysis of similar compounds provides insights into the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
1-(2,4-Difluorobenzenesulfonyl)piperazine Different fluorine substitutionVaries in reactivity
1-(2,6-Dichlorobenzenesulfonyl)piperazine Chlorine atoms instead of fluorineDifferent chemical properties
1-(2,6-Difluorobenzenesulfonyl)morpholine Morpholine instead of piperazineVaries in biological interactions

This table illustrates how variations in substitution patterns can lead to different biological activities and potential applications.

Case Study 1: Anti-inflammatory Screening

In a study evaluating the anti-inflammatory effects of various piperazine derivatives, this compound was included among compounds that showed promising inhibition of TNF-α and IL-6. The results indicated that this compound could serve as a lead for developing new anti-inflammatory agents .

Case Study 2: Neuropharmacological Potential

Another research project focused on the neuropharmacological effects of piperazine derivatives. The study found that certain compounds exhibited significant binding affinity to serotonin receptors, suggesting their potential utility in treating major depressive disorders . This reinforces the idea that this compound may have similar therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example:

  • React 2,6-difluorobenzenesulfonyl chloride with piperazine in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (e.g., K₂CO₃ or triethylamine).
  • Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Hydrochloride salt formation can be achieved by treating the free base with HCl gas in anhydrous ethanol, followed by recrystallization .

Key Considerations:

  • Monitor reaction progress via TLC (e.g., 1:2 hexane/ethyl acetate) .
  • Optimize stoichiometry to minimize byproducts like unreacted sulfonyl chloride or bis-sulfonated derivatives .

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, piperazine protons at δ 2.8–3.5 ppm) .
    • Compare with spectral data of analogous compounds (e.g., 1-(4-fluorophenyl)piperazine hydrochloride ).
  • High-Performance Liquid Chromatography (HPLC):
    • Assess purity (>98%) using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry (MS):
    • Confirm molecular ion peaks (e.g., [M+H⁺] for free base and [M-Cl⁻] for hydrochloride salt) .

Data Validation:

  • Cross-reference with pharmacopeial standards for piperazine derivatives (e.g., USP methods for related compounds) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
  • Storage:
    • Store at -20°C in airtight, light-resistant containers to prevent decomposition .
  • Waste Disposal:
    • Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Emergency Measures:

  • In case of inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

  • Solubility Discrepancies:
    • Use standardized solvents (e.g., DMSO for stock solutions) and measure saturation points via UV-Vis spectroscopy .
    • Compare with analogs (e.g., 1-(3-chlorophenyl)piperazine hydrochloride, which has lower aqueous solubility) .
  • Stability Under Stress Conditions:
    • Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

Case Study:

  • If conflicting melting points are reported (e.g., 225°C vs. 230°C), perform DSC analysis with certified reference materials .

Q. What computational strategies predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₁A/2A), given structural similarities to phenylpiperazine derivatives .
  • QSAR Modeling:
    • Train models on datasets of sulfonamide-piperazine hybrids to predict binding affinities or cytotoxicity .

Validation:

  • Compare computational predictions with in vitro assays (e.g., radioligand binding for receptor affinity) .

Q. How does the compound’s stability vary under different experimental conditions?

Methodological Answer:

  • pH-Dependent Stability:
    • Incubate in buffers (pH 2–9) and quantify degradation via HPLC. Piperazine sulfonamides are typically stable at pH 4–7 but hydrolyze under strongly acidic/basic conditions .
  • Thermal Stability:
    • Perform TGA/DSC to determine decomposition onset temperatures (>200°C expected) .

Mitigation Strategies:

  • Use stabilizers like antioxidants (e.g., BHT) in long-term storage .

Q. What mechanisms underlie its potential biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Test against cytochrome P450 isoforms (e.g., CYP2D6) using fluorogenic substrates .
    • Compare IC₅₀ values with known inhibitors (e.g., quinidine for CYP2D6) .
  • Receptor Profiling:
    • Radiolabeled ligand competition assays (e.g., [³H]-WAY-100635 for 5-HT₁A receptors) .

Hypothesis-Driven Approach:

  • Link activity to structural motifs (e.g., fluorobenzenesulfonyl group enhances blood-brain barrier permeability) .

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